



# Application Notes and Protocols for AZD1981 Treatment in Humanized Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2] CRTH2 is a G-protein coupled receptor activated by its endogenous ligand, prostaglandin D2 (PGD2), which is primarily released from activated mast cells.[2][3] The activation of the PGD2/CRTH2 signaling pathway is implicated in the pathogenesis of type 2 inflammatory diseases, such as asthma, allergic rhinitis, and atopic dermatitis, by mediating the chemotaxis and activation of key immune cells including T helper 2 (Th2) cells, eosinophils, and basophils.[2][4][5]

**AZD1981** has been investigated in clinical trials for asthma and chronic spontaneous urticaria. [2][4][5] Preclinical studies have demonstrated its ability to block PGD2-induced responses in human immune cells.[2][3][6] While direct studies of **AZD1981** in humanized mouse models are not extensively documented in publicly available literature, these models present a valuable platform for preclinical evaluation of its therapeutic potential on a human immune system in vivo.

This document provides a summary of the preclinical data for **AZD1981** and proposes a detailed protocol for its evaluation in a humanized mouse model of allergic airway inflammation.

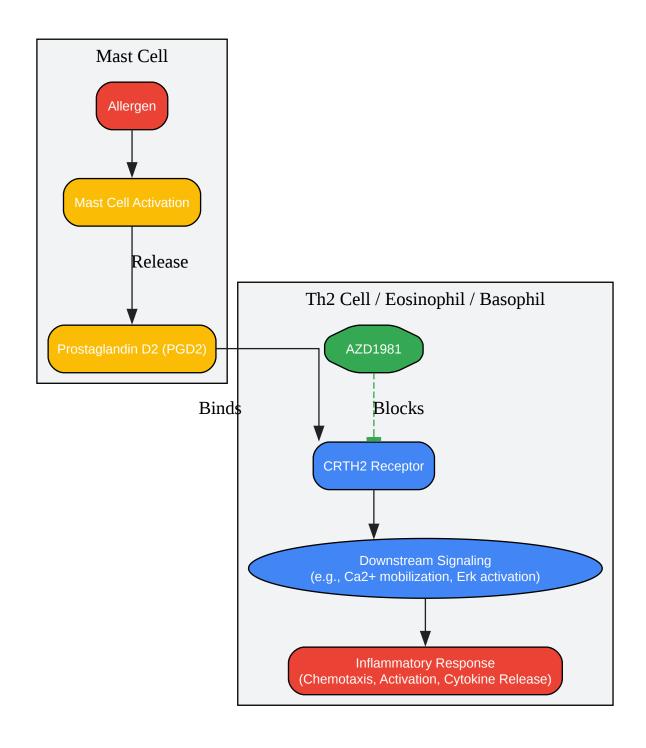


#### **Mechanism of Action**

**AZD1981** is an orally administered small molecule that acts as a reversible and non-competitive antagonist of the CRTH2 receptor.[1][6] By binding to the CRTH2 receptor, **AZD1981** prevents its interaction with PGD2, thereby inhibiting downstream signaling events that lead to the migration and activation of type 2 inflammatory cells.[2][6] This mechanism of action makes **AZD1981** a targeted therapy for diseases driven by PGD2-mediated inflammation.

Signaling Pathway of PGD2 via CRTH2 and Inhibition by AZD1981





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Caption: PGD2/CRTH2 signaling pathway and AZD1981 inhibition.

### **Preclinical Data**

The following tables summarize the in vitro and ex vivo pharmacological data for AZD1981.



Table 1: In Vitro Pharmacology of AZD1981

Parameter	Species	Assay	Value	Reference
Binding Affinity				
pIC50	Human	[3H]PGD2 displacement from recombinant DP2	8.4	[6]
IC50	Human	Recombinant DP2 binding	4 nM	[1]
Functional Activity				
рКВ	Human	Eosinophil CD11b up- regulation	8.55 ± 0.03	[6]
pIC50	Human	Eosinophil chemotaxis	7.6 ± 0.1	[6]
IC50	Human	Agonist-induced functional assays	8.5-50 nM	[1]
Selectivity				
DP1 Receptor	Human	[3H]PGD2 displacement from recombinant DP1	>1000-fold selective for DP2	[6]
Other Receptors/Enzy mes	Human	Panel of >340 targets	Highly selective	[6]

# **Table 2: Cross-Species CRTH2 Binding Activity of AZD1981**



Species	Binding Activity	Reference
Mouse	Yes	[6]
Rat	Yes	[6]
Guinea Pig	Yes	[6]
Rabbit	Yes	[6]
Dog	Yes	[6]

# Proposed Experimental Protocol for AZD1981 in a Humanized Mouse Model of Allergic Airway Inflammation

This protocol describes a proposed study to evaluate the efficacy of **AZD1981** in a humanized mouse model of house dust mite (HDM)-induced allergic airway inflammation.

#### **Generation of Humanized Mice**

- Mouse Strain: NOD-scid IL2Rynull (NSG) mice are recommended due to their profound immunodeficiency, which allows for robust engraftment of human hematopoietic stem cells (HSCs).
- Humanization Procedure:
  - Sub-lethally irradiate neonatal (1-3 days old) or adult (6-8 weeks old) NSG mice.
  - Inject human CD34+ HSCs, sourced from cord blood, intrahepatically (for neonates) or intravenously (for adults).
  - Allow 12-16 weeks for the reconstitution of a human immune system.
  - Confirm successful engraftment by flow cytometric analysis of peripheral blood for human CD45+ cells and subsequent immune cell subsets (e.g., T cells, B cells, NK cells, eosinophils).



## **Allergic Airway Inflammation Model**

- Sensitization:
  - On day 0, sensitize humanized mice by intraperitoneal injection of 10 μg of house dust mite (HDM) extract emulsified in alum.
- · Challenge:
  - On days 7, 8, and 9, challenge the mice intranasally with 10 μg of HDM extract in sterile saline under light isoflurane anesthesia.
  - A control group should receive intranasal saline.

#### **AZD1981** Treatment

- Dosing: Based on preclinical studies in other species and clinical trials, a starting dose of 10-30 mg/kg, administered orally twice daily, is proposed. Dose-ranging studies may be necessary to determine the optimal dose in humanized mice.
- Administration:
  - Prepare a formulation of AZD1981 suitable for oral gavage (e.g., suspension in 0.5% methylcellulose).
  - Begin treatment one day before the first HDM challenge (day 6) and continue daily until the end of the experiment (day 10).
  - A vehicle control group should receive the formulation without AZD1981.

## **Experimental Workflow**





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Caption: Experimental workflow for AZD1981 in a humanized mouse model.

#### **Endpoint Analysis (Day 11)**

- Bronchoalveolar Lavage (BAL):
  - Euthanize mice and perform a tracheotomy.
  - Lavage the lungs with sterile saline.
  - Perform total and differential cell counts on the BAL fluid to quantify human eosinophils, neutrophils, lymphocytes, and macrophages.
  - Measure levels of human cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA or multiplex assay.
- · Lung Histology:
  - Perfuse the lungs and fix in 10% neutral buffered formalin.
  - Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.
- Flow Cytometry of Lung and Spleen:
  - Prepare single-cell suspensions from lung tissue and spleen.
  - Perform flow cytometric analysis to characterize the infiltration of human immune cell populations (Th2 cells, ILC2s, eosinophils).
- Serum Analysis:
  - Collect blood at termination and measure total and HDM-specific human IgE levels.

## **Expected Outcomes**



Treatment with **AZD1981** is expected to reduce the influx of human eosinophils and other inflammatory cells into the lungs of HDM-challenged humanized mice. A reduction in the levels of type 2 cytokines in the BAL fluid and decreased mucus production in the airways are also anticipated. These outcomes would provide strong preclinical evidence for the efficacy of **AZD1981** in mitigating allergic airway inflammation driven by a human immune system.

#### Conclusion

Humanized mouse models offer a powerful tool to investigate the in vivo efficacy of CRTH2 antagonists like **AZD1981** on human immune cells. The proposed protocol provides a framework for a comprehensive preclinical evaluation of **AZD1981**'s potential as a therapeutic agent for allergic diseases. The successful execution of such studies would yield valuable data to support its further clinical development.

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